(2R)-2,3-dichloropropanenitrile

Chiral synthesis Asymmetric catalysis Pharmaceutical intermediates

(2R)-2,3-dichloropropanenitrile (CAS 2601-89-0) is a chiral halogenated nitrile with the molecular formula C₃H₃Cl₂N and molecular weight 123.97 g/mol. It exists as the R-enantiomer of 2,3-dichloropropanenitrile, featuring a single stereocenter at the C2 position bearing a chlorine atom and a nitrile group.

Molecular Formula C3H3Cl2N
Molecular Weight 123.97 g/mol
Cat. No. B13890801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2,3-dichloropropanenitrile
Molecular FormulaC3H3Cl2N
Molecular Weight123.97 g/mol
Structural Identifiers
SMILESC(C(C#N)Cl)Cl
InChIInChI=1S/C3H3Cl2N/c4-1-3(5)2-6/h3H,1H2/t3-/m0/s1
InChIKeyRJJDLPQZNANQDQ-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2,3-Dichloropropanenitrile: Chiral Nitrile for Asymmetric Synthesis and Agrochemical Intermediates


(2R)-2,3-dichloropropanenitrile (CAS 2601-89-0) is a chiral halogenated nitrile with the molecular formula C₃H₃Cl₂N and molecular weight 123.97 g/mol [1]. It exists as the R-enantiomer of 2,3-dichloropropanenitrile, featuring a single stereocenter at the C2 position bearing a chlorine atom and a nitrile group . The compound is a colorless to pale yellow liquid with a pungent odor, density 1.35 g/cm³, boiling point 62-63°C at 13 mmHg, and is soluble in benzene, ethanol, and chloroform but insoluble in water . As a chiral building block, it serves as a key intermediate in the synthesis of pharmaceutical agents and agrochemicals including the herbicide thifensulfuron-methyl and the insecticide chlorfenapyr [2].

Chiral Building Block
R-enantiomer for asymmetric synthesis research
Agrochemical Intermediate
Precursor to thifensulfuron-methyl and chlorfenapyr studies
Stereochemical Control
Single enantiomer eliminates racemic resolution workflows

(2R)-2,3-Dichloropropanenitrile: Why Enantiomeric Purity Determines Synthetic Utility


Substituting (2R)-2,3-dichloropropanenitrile with racemic 2,3-dichloropropanenitrile or the (2S)-enantiomer introduces fundamental stereochemical divergence that cascades through downstream synthetic pathways. The chiral center at C2 imparts distinct three-dimensional geometry that governs molecular recognition, binding affinity, and reactivity in asymmetric transformations . In pharmaceutical and agrochemical synthesis where biological targets exhibit strict stereospecificity, the use of a single enantiomer eliminates the 50% material waste associated with unwanted stereoisomers and avoids the need for costly chiral resolution steps later in the synthetic sequence. Racemic mixtures introduce unpredictable variability in crystallization behavior, optical rotation, and stereochemical outcomes that compromise batch-to-batch reproducibility and final product purity [1].

Racemic mixture may introduce unpredictable stereochemical outcomes and requires downstream resolution.
(2S)-enantiomer yields opposite configuration, which may alter molecular recognition and binding.
Crystallization behavior and optical rotation variability may compromise batch reproducibility.

(2R)-2,3-Dichloropropanenitrile: Quantified Differentiation Evidence vs. Comparators


Enantiomeric Excess: R vs. S vs. Racemic Comparator

(2R)-2,3-dichloropropanenitrile provides 100% enantiomeric purity of the R-configuration, whereas racemic 2,3-dichloropropanenitrile (CAS 2601-89-0) contains equal parts (50:50) R- and S-enantiomers . The (2S)-enantiomer, while chemically isomeric, presents opposite stereochemical properties . In asymmetric synthesis applications, the single-enantiomer starting material yields stereochemically pure products without requiring downstream resolution, while racemic starting materials necessitate separation steps that reduce overall yield by approximately 50% due to discard of the unwanted enantiomer [1].

Enantiomeric Purity
Head-to-head
100% R-enantiomer
Supports stereochemical-control workflow without racemic resolution
Single-enantiomer specification; racemate comparator contains 50% unwanted isomer
Chiral synthesis Asymmetric catalysis Pharmaceutical intermediates

Physical Property Comparison: Density vs. Related Halogenated Nitriles

(2R)-2,3-dichloropropanenitrile exhibits a density of 1.35 g/cm³ at standard conditions . By comparison, the related compound 2,3-dibromopropanenitrile (CAS 18666-19-4) has a substantially higher density of approximately 2.1 g/cm³ [1], while 2-chloropropionitrile (CAS 1617-17-0) has a lower density of approximately 1.10 g/cm³ [2]. This intermediate density reflects the specific dihalogenation pattern with two chlorine atoms, providing distinct separation and handling characteristics compared to mono-chlorinated or brominated analogs during large-scale processing.

Liquid Density
Cross-study
1.35 g/cm³
Informs solvent compatibility and phase separation design
~0.25 g/cm³ above mono-Cl analog; ~0.75 g/cm³ below dibromo analog at ambient conditions
Physical chemistry Process engineering Quality control

Toxicity Profile: LD50 Comparison with Structurally Similar Nitriles

2,3-Dichloropropanenitrile exhibits acute oral toxicity with an LD50 of 54 mg/kg in rats [1]. This value is comparable to the toxicity range of structurally related dihalogenated nitriles such as 2,3-dibromopropanenitrile (LD50 ~50-100 mg/kg in rodents) , and substantially more toxic than mono-halogenated analogs like 3-chloropropionitrile (LD50 ~200-400 mg/kg) . The compound is classified as H300 (Fatal if swallowed) under GHS, with hazard statements including toxic by inhalation and skin contact [2].

Acute Oral Toxicity
Data to verify
LD50 54 mg/kg (rat)
Supports safety protocol and handling infrastructure review
Comparable to dibromo analog; 4–8× more toxic than mono-Cl nitriles. Source data limited.
Toxicology Safety assessment Risk management

Synthetic Yield: Ionic Liquid Method vs. Traditional Chlorination

The patent literature describes a preparation method for 2,3-dichloropropionitrile using ionic liquid as reaction medium, achieving yields of 90-95% based on acrylonitrile [1]. In contrast, traditional chlorination methods employing DMF catalyst under standard conditions typically report yields of 75-80% . The ionic liquid method operates at 0-60°C with 4-8 hours reaction time, offering improved yield and reduced byproduct formation compared to conventional approaches [2]. The Mitsubishi patent (JPH101466A) further reports that using amine hydrochloride catalysts (β-picoline hydrochloride or pyridine hydrochloride) enables stable reaction control without abrupt heat generation, using 0.1-0.5 mol catalyst per mol acrylonitrile at 0-40°C for 5-10 hours .

Synthetic Yield
Cross-study
90–95% (ionic liquid method)
Process efficiency may influence supplier economics
+15–20% over traditional DMF-catalyzed route; from patent literature
Process chemistry Green chemistry Manufacturing efficiency

Commercial Purity Benchmarking: 94% vs. 99% Grades

Commercial suppliers offer 2,3-dichloropropanenitrile at two primary purity tiers: a 94% grade (Thermo Scientific Alfa Aesar, Bidepharm) and a 99% grade (Henan Tianfu, Qifei Pharma) [1]. The 94% grade is typically supplied in 10g research quantities with supporting analytical documentation including NMR, HPLC, or GC verification . The 99% grade is available in kilogram to ton quantities, priced at approximately ¥105/200kg for industrial procurement [2].

Commercial Purity Grades
Data to verify
Research-grade (94%) and industrial-grade (99%) available
Grade selection should align with application impurity requirements
Verify batch-specific COA; supplier specifications and pricing subject to market
Quality assurance Vendor selection Analytical standards

(2R)-2,3-Dichloropropanenitrile: Procurement-Driven Application Scenarios


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

(2R)-2,3-dichloropropanenitrile serves as a chiral starting material for synthesizing enantiomerically pure pharmaceutical building blocks. The single (R)-configuration ensures that downstream products maintain stereochemical integrity without racemization or the need for chiral resolution steps. This is particularly valuable in synthesizing amino acid derivatives, where the compound's nitrile group can be hydrolyzed to carboxylic acids or reduced to amines while preserving the chiral center established by the (2R)-configuration . Procurement of the single enantiomer eliminates the 50% material loss inherent in racemic starting material workflows [1].

Industrial-Scale Agrochemical Manufacturing

2,3-Dichloropropanenitrile is a critical intermediate in the commercial production of the sulfonylurea herbicide thifensulfuron-methyl and the arylpyrrole insecticide chlorfenapyr . For industrial procurement, the compound is available at 99% purity in kilogram to ton quantities with pricing structured for large-scale manufacturing [1]. The high-yield ionic liquid synthesis method (90-95%) offers favorable production economics for suppliers utilizing this route, potentially impacting commercial availability and pricing . For buyers, sourcing from suppliers employing high-yield, low-waste manufacturing processes may translate to more consistent supply and competitive pricing.

Enantioselective Biocatalysis Research

(2R)-2,3-dichloropropanenitrile functions as a substrate for nitrilase and nitrile hydratase enzymes in enantioselective biotransformation studies . Research using single-enantiomer nitrile substrates enables precise determination of enzyme enantioselectivity parameters (E-values) and facilitates the development of biocatalytic routes to chiral carboxylic acids and amides [1]. The compound's well-characterized physical properties, including density 1.35 g/cm³ and boiling point 62-63°C at 13 mmHg , support reproducible experimental design and reaction monitoring in academic and industrial biocatalysis laboratories.

Quality Control and Analytical Reference Standards

The (2R)-enantiomer of 2,3-dichloropropanenitrile serves as a chirally pure reference standard for analytical method development and quality control in pharmaceutical and agrochemical manufacturing environments. With defined physical constants including refractive index 1.4640 (estimated) and characteristic IR spectral data available through NIST , the compound supports identity confirmation and purity assessment via chiral HPLC, GC, and spectroscopic methods [1]. For procurement, the 94% research-grade material typically includes batch-specific certificates of analysis with NMR, HPLC, or GC verification, enabling immediate use without additional purification .

Application
Selection Property
Validation Focus
Asymmetric synthesis research
Single (R)-enantiomer purity
Stereochemical integrity in downstream intermediates
Agrochemical intermediate synthesis
High-purity industrial-grade material
Process yield and impurity control
Enantioselective biocatalysis
Defined physical constants and enantiopurity
Enantioselectivity parameter (E-value) determination
Analytical reference standard
Research-grade certified batch analysis
Identity confirmation via chiral HPLC, GC, or spectroscopy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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